molecular formula C19H24N4O2S B2979898 5-(4-Ethylphenyl)sulfonyl-2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole CAS No. 2380143-21-3

5-(4-Ethylphenyl)sulfonyl-2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole

Cat. No. B2979898
CAS RN: 2380143-21-3
M. Wt: 372.49
InChI Key: YURQQOJKUHRMTD-UHFFFAOYSA-N
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Description

Pyrrole and pyrrolidine are nitrogen-containing heterocyclic compounds that have been widely studied for their diverse biological and medicinal importance . They are present in many naturally occurring biomolecules such as chlorophyll, hemoglobin, myoglobin, and cytochrome . Many medicinal drugs are derived from either pyrrole, pyrrolidine, or their fused analogs .


Synthesis Analysis

The synthesis of pyrrole and pyrrolidine compounds can be achieved through various methods. One common approach is ring construction from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The five-membered pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases three-dimensional coverage .


Chemical Reactions Analysis

Pyrrole and pyrrolidine compounds can undergo various chemical reactions. For example, they can be used in the Paal–Knorr condensation reaction to synthesize novel derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrole and pyrrolidine compounds can vary widely depending on their structure. Factors such as the presence of different substituents and their spatial orientation can influence these properties .

Mechanism of Action

The mechanism of action of pyrrole and pyrrolidine compounds can vary depending on their structure and the target they interact with. They have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents . They are also known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .

Safety and Hazards

The safety and hazards associated with pyrrole and pyrrolidine compounds can vary widely depending on their structure and the specific compound . It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds for detailed safety information .

Future Directions

The field of pyrrole and pyrrolidine research is continuously evolving, with new compounds being synthesized and tested for various therapeutic applications . The design of new pyrrolidine compounds with different biological profiles is an active area of research .

properties

IUPAC Name

5-(4-ethylphenyl)sulfonyl-2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-3-15-4-6-18(7-5-15)26(24,25)23-11-16-9-22(10-17(16)12-23)19-8-14(2)20-13-21-19/h4-8,13,16-17H,3,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURQQOJKUHRMTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CC3CN(CC3C2)C4=NC=NC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(4-Ethylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine

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